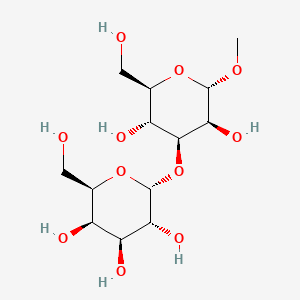![molecular formula C16H10N2O2 B14294423 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL CAS No. 112780-84-4](/img/structure/B14294423.png)
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is a chemical compound belonging to the class of organic compounds known as isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL typically involves the functionalization of the indenoisoquinoline core. One common method includes the nitration of 6H-indeno[1,2-C]isoquinolin-6-OL followed by nitrosation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted isoquinolines .
Aplicaciones Científicas De Investigación
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL involves its interaction with molecular targets such as DNA topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .
Comparación Con Compuestos Similares
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoisoquinoline core but differs in its functional groups and biological activity.
4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-yl)butanoate: Another derivative with variations in the side chains and functional groups.
Uniqueness: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
112780-84-4 |
|---|---|
Fórmula molecular |
C16H10N2O2 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
6-hydroxy-11-nitrosoindeno[1,2-c]isoquinoline |
InChI |
InChI=1S/C16H10N2O2/c19-17-15-12-7-3-4-8-13(12)16-14(15)11-6-2-1-5-10(11)9-18(16)20/h1-9,20H |
Clave InChI |
MIBSIFVCFYFIIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(C3=C4C=CC=CC4=C(C3=C2C=C1)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


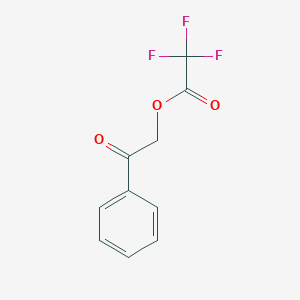
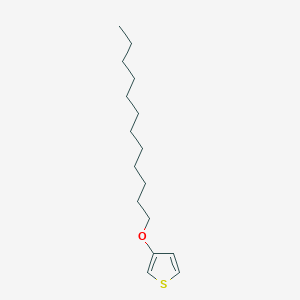

![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)
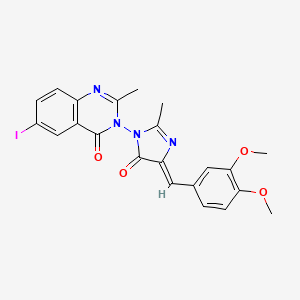
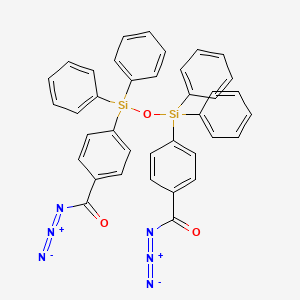

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
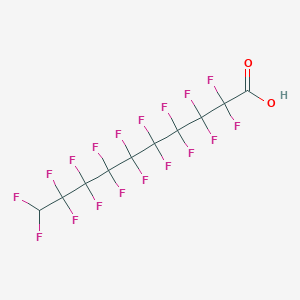
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
